
Ethyl(furan-3-ylmethyl)amine
Overview
Description
Ethyl(furan-3-ylmethyl)amine is a chemical compound with the molecular formula C7H11NO . It has a molecular weight of 125.17 .
Synthesis Analysis
The synthesis of amines like this compound often involves the reduction of nitriles or amides and nitro compounds . The reaction can involve SN2 reactions of alkyl halides, ammonia, and other amines . A nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide, is also a common method .Molecular Structure Analysis
Amines have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . The structure and properties of amines are influenced by the presence of the nitrogen atom,Scientific Research Applications
Catalyst-Free Domino Reaction : A study by Zhao et al. (2020) described the catalyst-free domino reaction of a derivative of Ethyl(furan-3-ylmethyl)amine, leading to the synthesis of furan-2(5H)-one compounds. These compounds showed significant mortality against Myzus persicae, a pest, at certain concentrations (Zhao et al., 2020).
Synthesis and Biological Activity : Phutdhawong et al. (2019) synthesized derivatives of this compound and assessed their cytotoxicity against various cancer cell lines and bacteria. One derivative displayed potent activity against the HeLa cell line and photogenic bacteria (Phutdhawong et al., 2019).
Decarboxylative Claisen Rearrangement Reactions : Craig et al. (2005) explored the use of this compound derivatives in decarboxylative Claisen rearrangement reactions to yield heteroaromatic products (Craig et al., 2005).
Antimicrobial Activity of Schiff Bases : Arora et al. (2013) synthesized Schiff bases of this compound derivatives and evaluated their antimicrobial activity, highlighting the potential medicinal applications of these compounds (Arora et al., 2013).
Organosilicon Synthesis of Isocyanates : Lebedev et al. (2006) discussed the synthesis of isocyanates, including those of the furan series, which involve this compound derivatives. This study contributes to the field of organosilicon chemistry (Lebedev et al., 2006).
Synthesis of Furan Derivatives : Ganesh et al. (2017) synthesized Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate using a Ugi four-component reaction. This study adds to the knowledge of synthesizing complex furan derivatives (Ganesh et al., 2017).
Azulene Derivatives Synthesis : Nozoe et al. (1971) demonstrated the formation of azulene derivatives from this compound related compounds, expanding the scope of organic synthesis methodologies (Nozoe et al., 1971).
Synthesis of Naphtho Furo Pyridine Derivatives : Badr et al. (2007) synthesized naphtho furo pyridine derivatives using this compound derivatives, showing potential for diverse chemical applications (Badr et al., 2007).
Mechanism of Action
Target of Action
Ethyl(furan-3-ylmethyl)amine is a complex compound with potential biological activity. It’s important to note that the compound’s structure suggests it may interact with various biological targets, similar to other amine and furan derivatives .
Mode of Action
Amines are known to interact with various active radicals in the atmosphere . They contribute significantly to aerosol particles, including oxidation product condensation, direct dissolution, acid–base reactions, and replacement reactions .
Biochemical Pathways
Furanic compounds have been shown to be involved in various biological transformations . They can contribute to the synthesis of novel disubstituted 1-phenylpropan-2-amines .
Result of Action
Amines and furan derivatives are known to have diverse biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Amines contribute significantly to atmospheric pollution and have a vast potential impact on PM2.5, climate, and human health .
Biochemical Analysis
Biochemical Properties
Ethyl(furan-3-ylmethyl)amine is known to participate in biochemical reactions . For instance, it has been suggested that this compound may undergo reductive amination or hydrogen-borrowing amination mechanisms .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-8-5-7-3-4-9-6-7/h3-4,6,8H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSQNSWWKTUGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


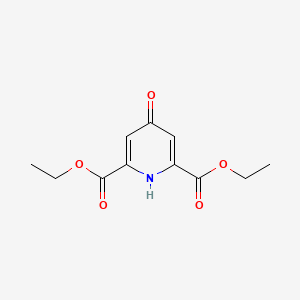

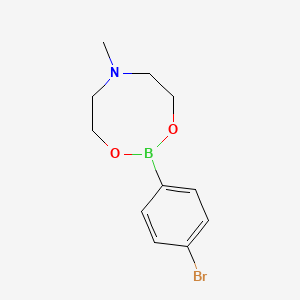



amine](/img/structure/B3214760.png)
![3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol](/img/structure/B3214764.png)
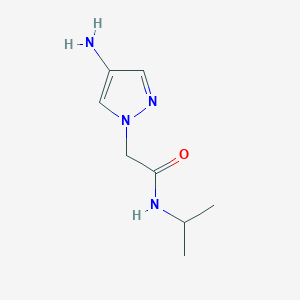
![4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol](/img/structure/B3214800.png)

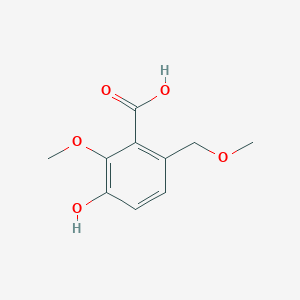
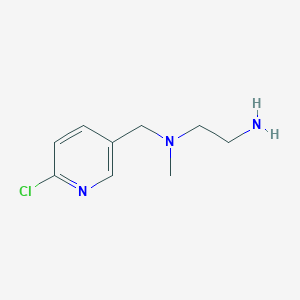
![N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide hydrochloride](/img/structure/B3214826.png)
